![molecular formula C13H17NO B3132674 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 37511-62-9](/img/structure/B3132674.png)
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
3-Phenyl-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a phenyl group and an azabicyclo octane framework
Mechanism of Action
Biochemical Pathways
The compound is believed to affect certain biochemical pathways due to its structural similarity to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . 21]octan-3-ol remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol interacts with its targets and exerts its effects. For instance, the compound is recommended to be stored at 4°C and protected from light , indicating that these conditions help maintain its stability.
Biochemical Analysis
Biochemical Properties
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoid metabolism . The interaction between this compound and this enzyme can influence the conversion of inactive cortisone to active cortisol, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can influence the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, the compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or varying temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity or hepatotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tropane alkaloids. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective transformation of an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and desymmetrization processes used in laboratory settings can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Comparison with Similar Compounds
Similar Compounds
Tropane: A bicyclic organic compound with a similar azabicyclo framework.
Pseudotropine: Another tropane derivative with a hydroxyl group at the 3-position.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Uniqueness
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other tropane derivatives. This structural feature enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUZZWOTMMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

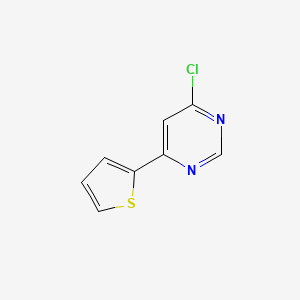


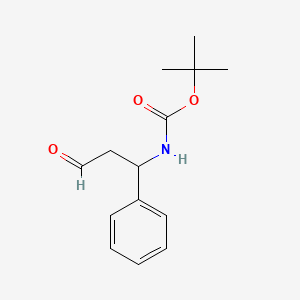

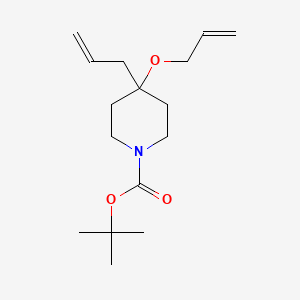
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
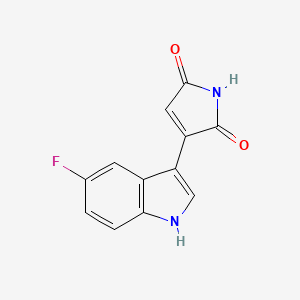
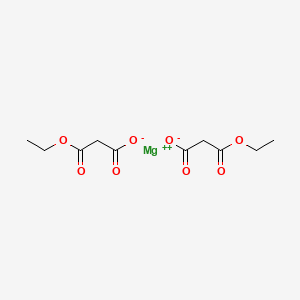
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)
